2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole
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Overview
Description
2-[(4-tert-Butylphenoxy)methyl]-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound known for its unique structural properties This compound features a benzodiazole core, which is a fused bicyclic structure containing both benzene and diazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-tert-Butylphenoxy)methyl]-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Naphthalenylmethyl Group: This step involves the alkylation of the benzodiazole core using naphthalenylmethyl chloride in the presence of a base such as potassium carbonate.
Attachment of the tert-Butylphenoxy Group: The final step includes the etherification of the intermediate product with 4-tert-butylphenol using a suitable dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-tert-Butylphenoxy)methyl]-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong electrophiles like nitronium ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitronium tetrafluoroborate in sulfuric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated aromatic compounds.
Substitution: Nitro derivatives and other substituted products.
Scientific Research Applications
2-[(4-tert-Butylphenoxy)methyl]-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[(4-tert-Butylphenoxy)methyl]-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function. For instance, it may inhibit enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-tert-Butylphenoxy)methyl]-1H-benzimidazole
- 1-[(Naphthalen-1-yl)methyl]-1H-benzotriazole
- 2-[(4-tert-Butylphenoxy)methyl]-1H-indole
Uniqueness
2-[(4-tert-Butylphenoxy)methyl]-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole stands out due to its combined structural features of benzodiazole, naphthalene, and tert-butylphenoxy groups. This unique combination imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C29H28N2O |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C29H28N2O/c1-29(2,3)23-15-17-24(18-16-23)32-20-28-30-26-13-6-7-14-27(26)31(28)19-22-11-8-10-21-9-4-5-12-25(21)22/h4-18H,19-20H2,1-3H3 |
InChI Key |
ZMHYQVRPTFLXQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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